molecular formula C17H15NO3 B6378866 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261898-30-9

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%

Cat. No. B6378866
CAS RN: 1261898-30-9
M. Wt: 281.30 g/mol
InChI Key: GFKRHLGEPRTXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, or 6-CPCF, is a synthetic compound that has recently been studied for its potential applications in a variety of scientific research fields. 6-CPCF is an aromatic heterocyclic compound with a cyclopropyl group attached to an aryl ring, and a formylphenol functional group. It is a colorless solid that is soluble in many organic solvents and has a melting point of approximately 183°C. 6-CPCF is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a building block for the preparation of more complex compounds.

Scientific Research Applications

6-CPCF has a variety of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a building block for the preparation of more complex compounds. 6-CPCF has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 6-CPCF has been studied for its potential applications in the fields of photochemistry and materials science.

Mechanism of Action

The mechanism of action of 6-CPCF is not fully understood. However, it is believed that the cyclopropyl group attached to the aryl ring is responsible for its biological activity. The cyclopropyl group is believed to interact with certain proteins and enzymes in the body, resulting in the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CPCF are not fully understood. However, it has been shown to have some effects on certain biochemical pathways in the body. In particular, 6-CPCF has been shown to modulate the activity of certain enzymes involved in the metabolism of fatty acids, and to inhibit the growth of certain types of bacteria. In addition, 6-CPCF has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 6-CPCF in laboratory experiments has several advantages. It is a relatively stable compound that can be stored at room temperature and is soluble in a variety of organic solvents. In addition, 6-CPCF is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 6-CPCF in laboratory experiments. It is a toxic compound and should be handled with care. In addition, 6-CPCF is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 6-CPCF in scientific research. It could be used as a starting material for the synthesis of more complex compounds, such as pharmaceuticals or agrochemicals. In addition, 6-CPCF could be studied for its potential applications in the fields of photochemistry and materials science. Furthermore, 6-CPCF could be used to study the effects of cyclopropyl groups on various biochemical pathways in the body. Finally, 6-CPCF could be studied for its potential applications in drug delivery systems.

Synthesis Methods

6-CPCF can be synthesized through a variety of methods. The most common method involves the reaction of cyclopropylamine with a formylphenol derivative in the presence of an acid catalyst. This reaction can be carried out at room temperature or at elevated temperatures. The reaction is generally carried out in the presence of an inert atmosphere, such as nitrogen or argon. The reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, or chloroform. The reaction can be carried out in the presence of a variety of catalysts, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.

properties

IUPAC Name

N-cyclopropyl-3-(3-formyl-2-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-10-13-5-2-6-15(16(13)20)11-3-1-4-12(9-11)17(21)18-14-7-8-14/h1-6,9-10,14,20H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKRHLGEPRTXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685332
Record name N-Cyclopropyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol

CAS RN

1261898-30-9
Record name N-Cyclopropyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.